2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-24-20(28)26(17-6-7-17)19(23-24)15-8-10-25(11-9-15)13-18(27)22-12-14-2-4-16(21)5-3-14/h2-5,15,17H,6-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPQMLCXNYNVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure includes a piperidine ring, a cyclopropyl group, and a triazole moiety, which collectively suggest diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 415.5 g/mol. The presence of multiple functional groups such as amides and heterocycles contributes to its reactivity and biological interactions.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. For instance, the triazole moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .
Biological Activities
Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Similar triazole derivatives have shown significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Structural analogs have been reported to possess anticancer effects by inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE) and urease .
Comparative Analysis
To illustrate the potential of this compound relative to others with similar structures, the following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | Pyrrolidine ring; Hydroxy group | Antitumor activity |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Imidazole and pyrimidine rings | Kinase inhibition |
| 8-[3-(1-cyclopropylpyrazol)] | Pyrazole ring; Cyclopropyl group | Anticancer properties |
Case Studies
Research has demonstrated that triazole-containing compounds can significantly enhance metabolic stability while maintaining potency. For example, a study highlighted that replacing an amide group with a triazole moiety improved the potency of certain inhibitors against specific kinases .
Furthermore, studies on related piperidine derivatives have shown promising results in terms of antibacterial effectiveness against strains like Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of potential applications in treating infections .
Comparison with Similar Compounds
Triazolone Core Modifications
- Cyclopropyl vs. Methyl/Ethyl Substituents: The cyclopropyl group at position 4 of the triazolone ring distinguishes the target compound from analogs like N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (), which bears a methyl group. Cyclopropyl groups are known to enhance metabolic stability by reducing cytochrome P450-mediated oxidation compared to linear alkyl chains .
- Piperidine Linkage :
The piperidine moiety in the target compound is analogous to 5k–5n (), where piperazine or piperidinyl groups are linked to pyridine or imidazothiazole systems. Piperidine’s conformational flexibility may improve target binding compared to rigid aromatic systems .
Benzyl Acetamide Variations
- 4-Fluorobenzyl vs. 4-Chlorobenzyl/4-Methoxybenzyl: The 4-fluorobenzyl group in the target compound contrasts with the 4-chlorobenzyl group in 5j () and the 4-methoxybenzyl group in 5k ().
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Fluorinated analogs (e.g., 5m ) exhibit lower melting points (80–82°C) compared to chlorinated derivatives (138–140°C for 5j ), likely due to reduced crystallinity from fluorine’s smaller atomic radius .
- Molecular Weight : The target compound (412.47 g/mol) is lighter than 5m (527.20 g/mol), suggesting improved solubility and oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
